![molecular formula C20H8Cl2N2O4 B12332046 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is a chemical compound belonging to the quinone family. It is known for its interesting biochemical and physiological effects, making it a subject of extensive scientific research. The compound has a molecular formula of C20H8Cl2N2O4 and a molecular weight of 411.2 g/mol.
準備方法
The synthesis of 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone involves the reaction of protected anilines with o-hydroxycarbonyl compounds. This reaction yields biologically active compounds. Industrial production methods often involve innovative one-pot, three-component synthesis techniques, which streamline the production process.
化学反応の分析
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common reagents used in these reactions include specific catalysts like SiO2-AA-Glu, which display notable antioxidant activity. Major products formed from these reactions include biologically active quinoline and acridine derivatives.
科学的研究の応用
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various biologically active compounds.
Biology: The compound interacts with nucleic acids, suggesting mechanisms for interfering with cellular processes in parasites.
Medicine: Certain derivatives demonstrate potent cytotoxic effects, making them potential candidates for cancer treatment.
Industry: The compound’s antioxidant properties make it useful in bioactive applications.
作用機序
The mechanism by which 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone exerts its effects involves its interaction with nucleic acids. This interaction can interfere with cellular processes, particularly in parasites. The compound’s cytotoxic effects are attributed to its ability to disrupt cellular functions, making it a potential candidate for cancer treatment.
類似化合物との比較
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is unique due to its specific chemical structure and properties. Similar compounds include:
These compounds share similar quinone structures but differ in their specific chemical properties and applications.
特性
分子式 |
C20H8Cl2N2O4 |
|---|---|
分子量 |
411.2 g/mol |
IUPAC名 |
2,9-dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C20H8Cl2N2O4/c21-7-1-3-11-9(5-7)17(25)13-15(23-11)19(27)14-16(20(13)28)24-12-4-2-8(22)6-10(12)18(14)26/h1-6,13-14H |
InChIキー |
IYXJZMUZQKBQPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3C(=N2)C(=O)C4C(=NC5=C(C4=O)C=C(C=C5)Cl)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
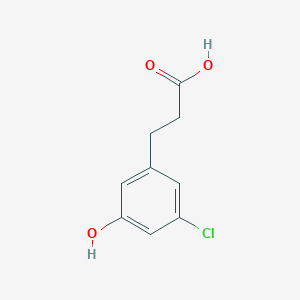
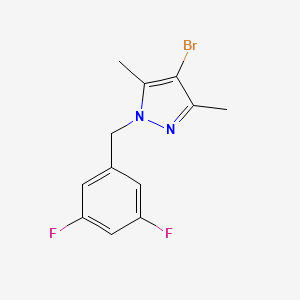
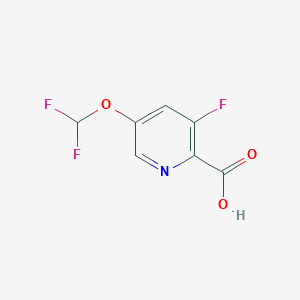

![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)
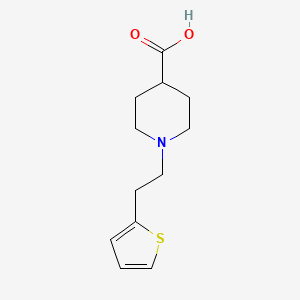

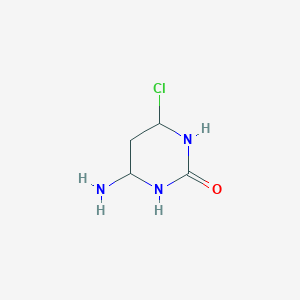
![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
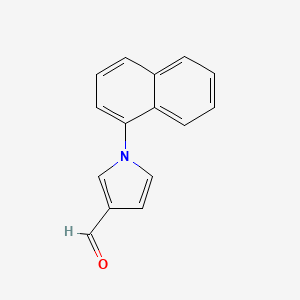
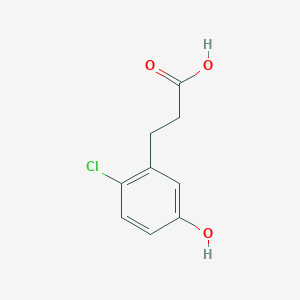
![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
![azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B12332053.png)
